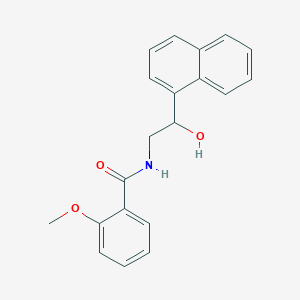
2-Phenoxy-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as TAK-659, is a novel small molecule kinase inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various kinases involved in the regulation of immune cell function, making it a promising candidate for the treatment of autoimmune diseases and cancer.
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides to Soil
Phenoxy herbicides, including 2,4-D, show specific sorption behaviors to various soils and materials. These herbicides are primarily absorbed by soil organic matter and iron oxides. Understanding the sorption mechanism can help in assessing the environmental fate of similar compounds and their potential for pollution or use in agriculture (Werner, Garratt, & Pigott, 2012).
Acidolysis of Lignin Model Compounds
Research on the acidolysis of lignin model compounds, including those with phenoxy groups, provides insights into the degradation mechanisms of lignin. These findings can inform applications in biodegradable plastics, biofuels, and the environmental breakdown of related compounds (Yokoyama, 2015).
Biological Effects of Environmental Pollutants
The effects of environmental pollutants, including those with phenolic structures similar to the compound of interest, on male fertility underscore the importance of understanding the biological impacts of such chemicals. This knowledge is crucial for developing safer materials and for environmental health research (Lagos-Cabré & Moreno, 2012).
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) research illustrates the potential of organic materials in thermoelectric applications. Similar compounds with tailored electronic properties could be explored for use in energy conversion technologies (Yue & Xu, 2012).
Pharmacological Review of Diazepines
1,4-Diazepines, including benzodiazepines, are associated with a wide range of biological activities. Research in this area can inform the development of pharmaceuticals for treating various disorders, suggesting potential medical applications for structurally related compounds (Rashid et al., 2019).
Eigenschaften
IUPAC Name |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-15(22-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-23-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVLJTXVOWXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCSC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2534377.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2534378.png)
![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)
